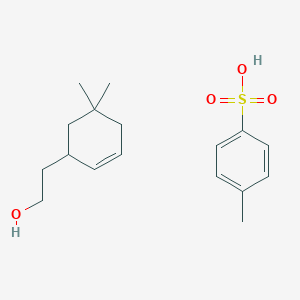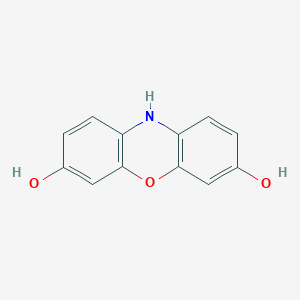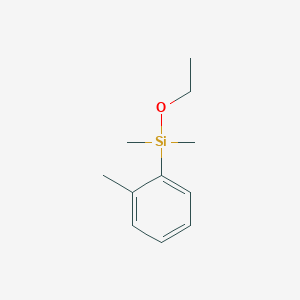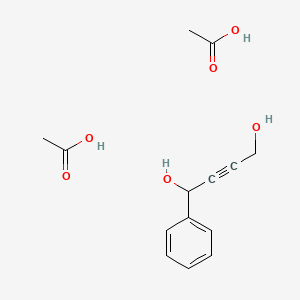
1,1'-Dibenzyl-2,2'-dimethyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in various fields of chemistry and material science. The structure of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a central carbon-carbon bond, with benzyl and methyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium can be achieved through several methods. One common approach involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues.
Industrial Production Methods
Industrial production of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can be reduced to form radical cations, which exhibit unique electronic properties.
Substitution: The benzyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives with modified properties.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a probe in medical diagnostics.
Industry: Utilized in the development of electrochromic devices, sensors, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in electronic absorption spectra and other properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium include:
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Known for its use in electrochromic devices and as a herbicide.
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Studied for its electrochemical properties and applications in molecular electronics.
Uniqueness
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. The presence of benzyl and methyl groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
98299-71-9 |
|---|---|
Molekularformel |
C26H26N2+2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzyl-2-methylpyridin-1-ium-4-yl)-2-methylpyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-17-25(13-15-27(21)19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)20-24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3/q+2 |
InChI-Schlüssel |
RJSYFZVCCBIXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)



![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)




